molecular formula C14H18INO5 B15091674 2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Cat. No.: B15091674
M. Wt: 407.20 g/mol
InChI Key: GDRIVODLZHFTHY-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hydroxy-iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Iodination: The phenyl ring is iodinated using an appropriate iodinating agent such as iodine or N-iodosuccinimide (NIS).

    Hydroxylation: The phenyl ring is hydroxylated using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.

    Coupling: The protected amino acid is coupled with the iodinated and hydroxylated phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas

    Nucleophiles: Sodium azide, thiols, amines

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a phenyl compound

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and iodophenyl groups could play a role in binding to molecular targets, while the Boc-protected amino group could be involved in specific interactions or be removed to reveal a reactive site.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-hydroxy-3-iodophenyl)acetic acid: Lacks the Boc protecting group and methylamino substitution.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid: Lacks the methylamino substitution.

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid: Lacks the iodine substitution.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid is unique due to the combination of its Boc-protected amino group, methylamino substitution, and hydroxy-iodophenyl moiety. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16(4)11(12(18)19)8-5-6-10(17)9(15)7-8/h5-7,11,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRIVODLZHFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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